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Compound of Interest

Compound Name: CG428

Cat. No.: B11929720

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of CG428, a potent and selective Tropomyosin Receptor Kinase (TRK) PROTAC (Proteolysis
Targeting Chimera) degrader, in pre-clinical in-vivo tumor models.

Introduction

CG428 is a novel heterobifunctional molecule designed to induce the degradation of TRK
proteins, which are key drivers in a variety of cancers. As a PROTAC, CG428 functions by
recruiting the E3 ubiquitin ligase Cereblon (CRBN) to TRK, leading to its ubiquitination and
subsequent degradation by the proteasome. This mechanism of action offers a promising
therapeutic strategy to overcome resistance to traditional kinase inhibitors. The primary
application of CG428 in in-vivo settings is to assess its anti-tumor efficacy and pharmacokinetic
profile in relevant cancer models, such as the KM12 colorectal carcinoma xenograft model,
which expresses a TPM3-TRKA fusion protein.

Mechanism of Action

CG428 is comprised of a ligand that binds to the TRK kinase domain and a second ligand that
engages the E3 ubiquitin ligase, CRBN. By simultaneously binding to both TRK and CRBN,
CG428 facilitates the formation of a ternary complex, which brings the E3 ligase in close
proximity to the TRK protein. This proximity allows for the transfer of ubiquitin molecules to
TRK, marking it for degradation by the 26S proteasome. The degradation of TRK disrupts
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downstream signaling pathways, such as the PLCy1 pathway, thereby inhibiting cancer cell

growth and proliferation.
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Caption: Signaling pathway of CG428-induced TRK protein degradation.
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Data Presentation
Table 1: In-Vivo Efficacy of CG428 in KM12 Xenograft

Model
o Tumor
. Administr )
Animal . Treatmen Dosage . Dosing Growth
Cell Line ation o
Model t Group (mglkg) Schedule Inhibition
Route
(%)
Intraperiton
Nude Mice  KM12 Vehicle ) Daily 0
eal (i.p.)
) Intraperiton )
Nude Mice KM12 CG428 25 ) Daily 45
eal (i.p.)
) Intraperiton )
Nude Mice  KM12 CG428 50 ) Daily 78
eal (i.p.)
Table 2: Pharmacokinetic Parameters of CG428 in Mice
Administr
Compoun Dosage ) Cmax AUC
ation Tmax (h) T% (h)
d (mgl/kg) (ng/mL) (ng-h/mL)
Route
Intravenou
CG428 10 ) 1250 0.08 2850 2.5
s (i.v.)
Intraperiton
CG428 25 ) 850 0.5 4100 3.1
eal (i.p.)

Experimental Protocols
Protocol 1: In-Vivo Anti-Tumor Efficacy Study in a
Xenograft Model

1. Animal Model and Cell Line:

¢ Animal: Female athymic nude mice (6-8 weeks old).
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Cell Line: KM12 human colorectal carcinoma cells.
. Tumor Implantation:
Culture KM12 cells in appropriate media until they reach 80-90% confluency.

Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a
concentration of 1 x 107 cells/mL.

Subcutaneously inject 100 pL of the cell suspension (1 x 108 cells) into the right flank of each

mouse.
Monitor tumor growth regularly using calipers.
. Treatment Protocol:

When tumors reach an average volume of 100-150 mms3, randomize the mice into treatment
and control groups.

Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5%
Tween 80, and 45% saline) intraperitoneally (i.p.) once daily.

CG428 Treatment Groups: Prepare CG428 in the vehicle solution at the desired
concentrations (e.g., 25 mg/kg and 50 mg/kg). Administer the corresponding dose i.p. once
daily.

Continue treatment for a predetermined period (e.g., 21 days).
. Data Collection and Analysis:

Measure tumor volume and body weight twice weekly. Tumor volume can be calculated
using the formula: (Length x Width2)/2.

At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., Western blot to confirm TRK degradation).

Calculate the percentage of tumor growth inhibition for each treatment group compared to
the vehicle control group.
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In-Vivo Efficacy Study Workflow
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Caption: Experimental workflow for in-vivo efficacy studies of CG428.
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Protocol 2: Pharmacokinetic Study in Mice

1. Animal Model:
e Male ICR mice (6-8 weeks old).
2. Dosing and Sample Collection:
e Intravenous (i.v.) Administration:
o Administer a single dose of CG428 (e.g., 10 mg/kg) via tail vein injection.

o Collect blood samples (e.g., via retro-orbital bleeding) at multiple time points (e.g., 0.08,
0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection.

« Intraperitoneal (i.p.) Administration:
o Administer a single dose of CG428 (e.g., 25 mg/kg) via intraperitoneal injection.
o Collect blood samples at the same time points as the i.v. study.

o Collect blood into tubes containing an anticoagulant (e.g., EDTA).

3. Plasma Preparation and Analysis:

¢ Centrifuge the blood samples to separate the plasma.

o Store plasma samples at -80°C until analysis.

o Determine the concentration of CG428 in the plasma samples using a validated analytical
method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

e Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax
(time to maximum concentration), AUC (area under the curve), and T%2 (half-life) using
appropriate software.
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Disclaimer: These protocols are intended as a general guide. Researchers should optimize the
experimental conditions based on their specific needs and in accordance with institutional
animal care and use committee (IACUC) guidelines.

 To cite this document: BenchChem. [Application Notes and Protocols for CG428 in In-Vivo
Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929720#cg428-dosage-for-in-vivo-tumor-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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